H-Arg-Pro-pNA Trifluoroacetate

Description

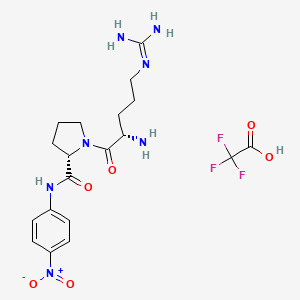

H-Arg-Pro-pNA Trifluoroacetate (CAS: 157054-08-5) is a synthetic peptide substrate with the molecular formula C₁₉H₂₉N₇O₆ and a molar mass of 451.48 g/mol. It consists of an arginine-proline dipeptide sequence conjugated to a para-nitroaniline (pNA) group, with trifluoroacetate (TFA) as the counterion. This compound is widely used in enzymology to study protease activity, particularly for enzymes recognizing proline-rich sequences, such as prolyl aminopeptidases or dipeptidyl peptidases .

Key properties include:

- PSA (Polar Surface Area): 220.45 Ų

- LogP: 2.63 (indicating moderate hydrophobicity)

- Storage: Requires storage at -15°C to maintain stability.

The trifluoroacetate counterion enhances solubility in aqueous buffers, making it suitable for kinetic assays .

Properties

IUPAC Name |

(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N7O4.C2HF3O2/c18-13(3-1-9-21-17(19)20)16(26)23-10-2-4-14(23)15(25)22-11-5-7-12(8-6-11)24(27)28;3-2(4,5)1(6)7/h5-8,13-14H,1-4,9-10,18H2,(H,22,25)(H4,19,20,21);(H,6,7)/t13-,14-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHCDKJUJRNJMPO-IODNYQNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26F3N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Selection and Initial Amino Acid Loading

The synthesis typically begins with a Wang resin pre-loaded with Fmoc-protected arginine. The choice of resin is critical for ensuring high coupling efficiency and minimal side reactions. Fmoc-Arg(Pbf)-OH is commonly used due to its stability under basic conditions, with the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group protecting the guanidine moiety. Microwave-assisted double couplings (20% piperidine in DMF with 0.1 M HOBt) enhance deprotection efficiency, reducing cycle times by 40% compared to conventional methods.

Sequential Peptide Chain Elongation

Proline is coupled next using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the activating agent. The microwave synthesizer maintains a temperature of 50°C during coupling, achieving >98% efficiency per cycle. The final p-nitroaniline (pNA) group is introduced via on-resin coupling using phosphorus oxychloride (POCl₃) in pyridine at -5°C, a method adapted from the synthesis of PyroGlu-Pro-Arg-pNA. This step requires strict temperature control to minimize epimerization, with yields averaging 85%.

Solution-Phase Synthesis with POCl₃-Mediated Coupling

Guanidine Protection and pNA Conjugation

In this approach, Boc₂-Arg-OH (bis-Boc-protected arginine) is condensed with p-nitroaniline using POCl₃ in pyridine at -5°C. The reaction proceeds via formation of a reactive phosphoryl intermediate, which facilitates amide bond formation between the arginine carboxyl group and pNA’s amine. This method avoids the need for pre-activation of the carboxyl group, simplifying the workflow. After quenching in ice water, the product is extracted with dichloromethane and washed with sodium bicarbonate to remove excess POCl₃, yielding Boc₂-Arg-pNA at 85% efficiency.

Dipeptide Formation and Global Deprotection

The Boc group is removed using 6 M HCl in ethyl acetate, yielding H-Arg-pNA·HCl. Concurrently, PyroGlu-Pro-OH is synthesized by coupling pyroglutamic acid with proline tert-butyl ester, followed by TFA-mediated deprotection. The two fragments are combined using HATU/DIEA in DMF, and the final Boc groups on arginine are removed with TFA, forming H-Arg-Pro-pNA trifluoroacetate. This hybrid solution-phase approach achieves an overall yield of 51.8%.

Hybrid Solid-Solution Phase Strategy

Fragment Condensation for Scalability

To address scalability challenges, a fragment condensation strategy is employed. H-Pro-pNA is synthesized on solid phase, cleaved, and then coupled with Fmoc-Arg(Pbf)-OH in solution using DIC/HOAt. This method reduces steric hindrance during the final coupling step, improving yields to 78%. The Pbf group is subsequently removed with TFA, and the product is lyophilized to obtain the trifluoroacetate salt.

Critical Process Parameters

Key optimization parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Coupling temperature | -5°C to 0°C | Prevents racemization |

| POCl₃ stoichiometry | 1.1 equivalents | Maximizes pNA activation |

| TFA cleavage time | 2 hours | Balances deprotection vs. degradation |

| HPLC gradient | 15–50% acetonitrile | Resolves Arg-Pro-pNA from deletion sequences |

Analytical and Industrial Considerations

Purity Assessment and QC Metrics

Final products are characterized by MALDI-TOF mass spectrometry (theoretical [M+H]⁺ = 486.3 Da, observed 486.2 Da) and analytical HPLC (>98% purity). Residual TFA content, measured via ion chromatography, is maintained below 0.1% to meet pharmaceutical standards.

Challenges in Large-Scale Production

Industrial synthesis faces hurdles such as:

Chemical Reactions Analysis

Types of Reactions

H-Arg-Pro-pNA Trifluoroacetate primarily undergoes enzymatic hydrolysis. This reaction involves the cleavage of the peptide bond between the proline and p-nitroaniline by proteolytic enzymes such as trypsin or chymotrypsin.

Common Reagents and Conditions

Enzymes: Proteolytic enzymes like trypsin, chymotrypsin, or other serine proteases.

Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffer at physiological pH (7.4).

Temperature: Reactions are typically conducted at 37°C to mimic physiological conditions.

Major Products

The major product of the enzymatic hydrolysis of this compound is p-nitroaniline, which can be detected spectrophotometrically due to its yellow color.

Scientific Research Applications

Enzymatic Studies

H-Arg-Pro-pNA trifluoroacetate serves as a substrate for various enzymes, particularly prolyl aminopeptidases. Its structure allows for the examination of enzyme kinetics and specificity.

Case Study: Prolyl Aminopeptidase Activity

In a study investigating prolyl aminopeptidase activity, H-Arg-Pro-pNA was utilized to measure the enzyme's catalytic efficiency. The substrate was cleaved by the enzyme, producing a measurable chromogenic product, which facilitated kinetic analysis. The reaction followed Michaelis-Menten kinetics, confirming its utility in enzyme characterization .

Diagnostic Assays

The compound is also employed in the development of diagnostic assays, particularly for diseases related to protein misfolding and degradation.

Table 1: Diagnostic Applications

Therapeutic Development

This compound has potential therapeutic applications, particularly in drug design and delivery systems.

Case Study: Drug Delivery Systems

Recent research highlighted its role in enhancing the efficacy of cell-penetrating peptides (CPPs) when conjugated with PNA (peptide nucleic acid). The incorporation of H-Arg-Pro-pNA into CPPs significantly improved cellular uptake and splicing correction activity in models of muscular dystrophy . This application underscores its importance in gene therapy strategies.

Molecular Biology Research

The compound is instrumental in molecular biology for studying protein interactions and modifications.

Table 2: Molecular Biology Applications

Mechanism of Action

The mechanism of action of H-Arg-Pro-pNA Trifluoroacetate involves its recognition and cleavage by specific proteolytic enzymes. The enzyme binds to the peptide substrate, positioning the peptide bond for nucleophilic attack by the enzyme’s active site serine residue. This results in the cleavage of the peptide bond and the release of p-nitroaniline, which can be quantified spectrophotometrically.

Comparison with Similar Compounds

H-Pro-pNA Trifluoroacetate

- Molecular Formula: Likely C₁₁H₁₃N₃O₃·C₂HF₃O₂ (based on synonyms in ).

- Applications: Substrate for prolyl aminopeptidase, detecting cleavage via pNA release (yellow color at 405 nm) .

Comparison with H-Arg-Pro-pNA TFA:

- Specificity: The absence of arginine in H-Pro-pNA limits its use to enzymes targeting proline alone, whereas H-Arg-Pro-pNA is recognized by proteases requiring both arginine and proline motifs (e.g., thrombin or dipeptidyl peptidase IV) .

- Molecular Complexity: H-Arg-Pro-pNA’s larger size (451 vs. ~350 g/mol) may reduce membrane permeability but improve binding affinity for specific enzymes.

H-Trp-Phe-Tyr-Ser(PO₃H₂)-Pro-Arg-pNA TFA (CAS: 202739-41-1)

- Structure: A hexapeptide with phosphorylated serine, terminating in pNA.

- Molecular Formula: C₄₉H₅₉N₁₂O₁₃P (molar mass: 1,055.04 g/mol) .

- Applications: Likely used to study phosphatase or kinase activity due to the phosphorylated serine residue.

Comparison with H-Arg-Pro-pNA TFA:

- Functional Groups: The phosphorylated serine introduces a charged moiety, altering solubility and enzyme recognition.

- Enzyme Targets: While H-Arg-Pro-pNA is protease-specific, H-Trp-Phe-Tyr-Ser(PO₃H₂)-Pro-Arg-pNA may interact with signaling enzymes like protein kinases.

Trifluoroacetate-Containing Reagents

Compounds like thallic trifluoroacetate () are used in organic synthesis (e.g., regioselective halogenation of estrones).

Physicochemical and Functional Differences

| Property | H-Arg-Pro-pNA TFA | H-Pro-pNA TFA | H-Trp-Phe-Tyr-Ser(PO₃H₂)-Pro-Arg-pNA TFA |

|---|---|---|---|

| Molecular Weight (g/mol) | 451.48 | ~350 | 1,055.04 |

| LogP | 2.63 | Not reported | Not reported |

| Key Functional Group | Arginine-Proline | Proline | Phosphorylated serine |

| Primary Application | Protease assays | Prolyl peptidases | Kinase/phosphatase studies |

Research Findings and Environmental Considerations

- Trifluoroacetate Stability: TFA is environmentally persistent, with annual deposition fluxes exceeding 68–98 tonnes in Germany alone . This raises concerns about disposal of TFA-containing compounds, though their biochemical use in controlled lab settings minimizes ecological impact.

Q & A

Q. What methodological considerations are critical for quantifying residual trifluoroacetate (TFA) in H-Arg-Pro-pNA Trifluoroacetate batches?

Residual TFA in peptide derivatives like this compound is a common impurity introduced during synthesis. Ion chromatography (IC) with suppressed conductivity detection is the gold standard for quantifying TFA at trace levels (detection limit: 0.2 ppb) . Validate methods using standard solutions (e.g., acetate, formate, chloride, TFA) and ensure repeatability (e.g., retention time ±0.5% RSD) . Pharmacopeial guidelines recommend TFA levels ≤0.25% in APIs if used during manufacturing .

Q. How does TFA influence the stability and solubility of H-Arg-Pro-pNA in aqueous buffers?

TFA, a strong acid (pKa ~0.5), enhances peptide solubility in polar solvents but may destabilize pH-sensitive assays. For enzymatic studies (e.g., prolyl aminopeptidase activity), neutralize residual TFA using lyophilization with volatile bases (e.g., ammonium bicarbonate) or dialysis. Precipitate TFA via cold ether extraction if interference with downstream analyses (e.g., UV-Vis for pNA release) is observed .

Q. What are validated protocols for using this compound as a chromogenic substrate in enzyme kinetics?

Dissolve the compound in DMSO or pH-adjusted buffers (e.g., Tris-HCl, pH 7.5) to avoid aggregation. Monitor hydrolysis at 405 nm (ε = 9,900 M⁻¹cm⁻¹ for p-nitroaniline). Include controls for non-enzymatic hydrolysis and background absorbance. For kinetic parameters (Km, Vmax), use substrate concentrations spanning 0.5–5× Km and validate linearity within the initial 10% reaction .

Advanced Research Questions

Q. How can researchers resolve discrepancies in enzymatic activity data caused by batch-to-batch variability in TFA content?

Batch variability in TFA (due to synthesis/purification) may alter ionic strength or directly inhibit enzymes. Mitigate this by:

Q. What advanced strategies optimize the removal of TFA from H-Arg-Pro-pNA without compromising peptide integrity?

Traditional lyophilization may retain TFA. Alternatives include:

- Counterion exchange : Replace TFA with acetic acid via ion-pair chromatography .

- Supercritical fluid chromatography (SFC) : Efficient for separating TFA from peptides without thermal degradation .

- Dialysis in volatile buffers : Use membranes with MWCO <1 kDa to retain the peptide (MW ~400 Da) while removing TFA .

Q. How does residual TFA interfere with mass spectrometry (MS) characterization of H-Arg-Pro-pNA, and how can this be addressed?

TFA suppresses ionization in electrospray ionization (ESI)-MS by forming adducts (e.g., [M+TFA-H]⁻). Solutions:

Q. What experimental designs are recommended to study the environmental fate of TFA derived from H-Arg-Pro-pNA degradation?

TFA is highly persistent in aquatic systems. Simulate environmental degradation via:

- Photolysis : Exclude solutions to UV light (λ = 254 nm) and quantify TFA release via IC .

- Biodegradation assays : Use activated sludge models to assess microbial breakdown (note: TFA is recalcitrant to most biodegradation pathways) .

- Soil/water partitioning studies : Measure TFA adsorption coefficients (Kd) in soils with varying organic carbon content .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.